Rac 6-Hydroxy Acenocoumarol is a significant metabolite of acenocoumarol, a widely used anticoagulant. This compound is classified as a hydroxycoumarin and functions primarily as a vitamin K antagonist. It plays a crucial role in the inhibition of blood coagulation by affecting the synthesis of vitamin K-dependent clotting factors. The compound's chemical structure includes multiple hydroxyl groups, which contribute to its biological activity.
Rac 6-Hydroxy Acenocoumarol is derived from the metabolism of acenocoumarol, which is itself synthesized from 4-hydroxycoumarin and 4-nitrobenzalacetone through a series of organic reactions. The compound has been studied for its pharmacological properties and is recognized in various chemical databases for its therapeutic applications.
The synthesis of rac 6-Hydroxy Acenocoumarol typically involves multi-step organic reactions. A common method includes:
The industrial production may utilize continuous flow reactors to enhance efficiency and scalability, employing purification techniques such as recrystallization and chromatography to achieve high purity levels .
Rac 6-Hydroxy Acenocoumarol features a complex structure characterized by:
Rac 6-Hydroxy Acenocoumarol can undergo several chemical reactions:
Rac 6-Hydroxy Acenocoumarol primarily acts by inhibiting vitamin K reductase, an enzyme critical for the regeneration of reduced vitamin K (vitamin KH2). This inhibition leads to decreased carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X.
Rac 6-Hydroxy Acenocoumarol is primarily used in scientific research as an anticoagulant agent. Its applications include:
This compound's significance lies in its role in understanding anticoagulant therapies and developing new therapeutic strategies for managing coagulation disorders .
The systematic IUPAC name for rac 6-Hydroxy Acenocoumarol is 4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one. Its molecular formula is C₁₉H₁₅NO₇, with a molecular weight of 369.32 g/mol [1] [5]. This compound is a monohydroxylated metabolite of the anticoagulant acenocoumarol (C₁₉H₁₅NO₆), distinguished by an additional hydroxyl group at the 6-position of the coumarin ring [1] [10]. The presence of this polar group significantly alters its physicochemical properties, including solubility and hydrogen-bonding capacity, compared to the parent drug.
Table 1: Molecular Specifications of rac 6-Hydroxy Acenocoumarol
Property | Value |
---|---|
CAS Registry Number | 64180-13-8 |
Molecular Formula | C₁₉H₁₅NO₇ |
Molecular Weight | 369.32 g/mol |
IUPAC Name | 4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
SMILES Notation | CC(=O)CC(C1=CC=C(C=C1)N+[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
rac 6-Hydroxy Acenocoumarol is a racemic mixture containing equimolar amounts of two enantiomers due to a chiral center at the acetonyl side chain (Cα of the 3-substituent) [8]. Unlike the parent drug acenocoumarol, which exhibits stereoselective anticoagulant activity favoring the (R)-enantiomer, the 6-hydroxylated metabolite's pharmacological profile is less stereodependent. The racemic designation ("rac") explicitly denotes that this compound is not enantiomerically resolved, which has implications for its analytical characterization and metabolic behavior. The chiral inversion of such metabolites is often mediated by enzymatic processes involving epimerases or cytochrome P450 isoforms, though specific data for this compound remains limited [7].
The primary route to rac 6-Hydroxy Acenocoumarol is enzymatic hydroxylation of acenocoumarol (C₁₉H₁₅NO₆) via hepatic cytochrome P450 enzymes, notably CYP2C9 [3] [6]. In vitro synthesis typically employs microsomal preparations or recombinant CYP450 isoforms incubated with acenocoumarol and NADPH as a cofactor. The reaction proceeds via oxygen insertion at the C6 position of the coumarin nucleus, yielding the 6-hydroxy derivative as a major phase I metabolite [1].
Key synthetic intermediates include:
Chemical synthesis remains challenging due to regioselectivity requirements. Bio-catalytic approaches using engineered CYP450 systems offer superior specificity for C6 hydroxylation over other positions [6].
NMR Spectroscopy:1H and 13C NMR confirm the structure through characteristic shifts:
Infrared Spectroscopy:Key absorptions include:
Mass Spectrometry:High-resolution ESI-MS shows a [M+H]+ ion at m/z 370.09212 (calculated: 370.09218) [4]. Major fragmentation pathways include:
Table 2: Key Mass Spectrometry Adducts of rac 6-Hydroxy Acenocoumarol [4]
Adduct Type | m/z Value | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 370.09212 | 181.1 |
[M+Na]+ | 392.07406 | 187.3 |
[M-H]- | 368.07756 | 187.3 |
[M+NH4]+ | 387.11866 | 190.3 |
While no experimental crystal structure of rac 6-Hydroxy Acenocoumarol is reported, computational modeling (e.g., DFT calculations) predicts a non-planar conformation due to steric hindrance between the 6-hydroxy group and the adjacent carbonyl [5]. The molecule adopts a folded geometry where the coumarin ring and nitrophenyl group are dihedral at ≈70°. This conformation optimizes intramolecular hydrogen bonding between the C6-OH and the lactone carbonyl, stabilizing the structure [4].
The 6-hydroxy substitution significantly alters the molecule’s polar surface area (PSA = 113.3 Ų) compared to acenocoumarol (PSA = 96.2 Ų), impacting membrane permeability and protein binding. Docking studies suggest enhanced affinity for vitamin K epoxide reductase (VKOR) via hydrogen bonds with Asn80 and Tyr139—residues critical for anticoagulant activity [3]. Molecular dynamics simulations further indicate that the 6-OH group stabilizes the closed conformation of VKOR’s active site, mimicking interactions seen with native substrates [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: